molecular formula C9H9N3O B3045657 [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol CAS No. 111205-02-8

[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol

Cat. No.: B3045657
CAS No.: 111205-02-8
M. Wt: 175.19 g/mol
InChI Key: NOXMQACPPMNESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol: is an organic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its unique structure, which combines the properties of both heterocycles, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol typically involves the functionalization of imidazole and pyridine derivatives. One common method is the Debus-Radziszewski synthesis , which involves the condensation of glyoxal, formaldehyde, and ammonia . Another method includes the Wallach synthesis , which uses dehydrogenation of imidazolines . These methods are chosen based on the desired substitution patterns and functional group compatibility.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the imidazole and pyridine rings, often involving controlled temperatures and pressures to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: This reaction typically uses oxidizing agents like potassium permanganate or chromium trioxide to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce the imidazole ring.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Introduction of various functional groups like alkyl, aryl, or acyl groups.

Scientific Research Applications

[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol: has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity. These interactions affect various molecular pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol: can be compared with other heterocyclic compounds such as:

The uniqueness of This compound lies in its combined structural features, which provide a broader range of chemical reactivity and biological activity compared to its individual components.

Properties

IUPAC Name

(6-imidazol-1-ylpyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-8-1-2-9(11-5-8)12-4-3-10-7-12/h1-5,7,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXMQACPPMNESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557439
Record name [6-(1H-Imidazol-1-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111205-02-8
Record name 6-(1H-Imidazol-1-yl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111205-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(1H-Imidazol-1-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaBH4 (37.82 g) is added portionwise to a suspension of the imidazolyl ester of Step 2. above (9.98 g) in methanol at about 0.° C. The reaction mixture is heated to reflux for 71/2 hours, allowed to cool and stand 15 hours. Water (75 ml) is added, and the quenched reaction mixture evaporated, affording a solid residue which is suspended in water, extracted with chloroform dried over Na2SO4, filtered and evaporated, recrystallized (CHCl3), affording the desired product as a white solid. M.P.=128.5°-130° C.
Name
Quantity
37.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol
Reactant of Route 2
[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol
Reactant of Route 3
[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol
Reactant of Route 4
Reactant of Route 4
[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol
Reactant of Route 5
Reactant of Route 5
[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol
Reactant of Route 6
[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.